N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea
Description
Properties
CAS No. |
652140-44-8 |
|---|---|
Molecular Formula |
C13H22N4O |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-(4-aminophenyl)-3-[3-(dimethylamino)propyl]-1-methylurea |
InChI |
InChI=1S/C13H22N4O/c1-16(2)10-4-9-15-13(18)17(3)12-7-5-11(14)6-8-12/h5-8H,4,9-10,14H2,1-3H3,(H,15,18) |
InChI Key |
ZGOJJQPXMICEAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)N(C)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
Procedure
- Isocyanate Formation :
- Urea Synthesis :
- Nitro Reduction :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Isocyanate | 4-Nitrophenyl dioxazolone, NaOAc, MeOH, 40–60°C | 85–90% | |
| Nitro Reduction | H₂/Pd-C, EtOH, 20–25°C | 80–85% |
Coupling Reactions Using Isocyanates
This approach leverages isocyanate reactivity with amines to form ureas directly.
Reagents and Conditions
Procedure
- Isocyanate Synthesis :
- Urea Formation :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Isocyanate | 4-Aminophenyl dioxazolone, NaOAc, MeOH | 85–90% | |
| Urea Coupling | DCM, DMAP, 0–20°C | 70–75% |
Reductive Amination Approach
Though less common for ureas, reductive amination has been adapted for related compounds.
Reagents and Conditions
Procedure
- Imine Formation :
- Reduction :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Imine Formation | EtOH, RT | 60–65% | |
| Reduction | NaBH₄, EtOH, 50°C | 70–75% |
Bis(trichloromethyl) Carbonate Method
This method is adapted from urea synthesis using bis(trichloromethyl) carbonate (BTC).
Reagents and Conditions
Procedure
- Urea Formation :
- Methylation :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Urea Formation | BTC, toluene, 0–10°C | 90–92% | |
| Methylation | Methylamine, RT | 85–88% |
Key Challenges and Recommendations
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea has a molecular formula of C_{11}H_{18}N_{4}O and a molecular weight of approximately 250.346 g/mol. Its structure includes an amino group, a dimethylamino propyl chain, and a methylurea moiety, which contribute to its reactivity and versatility in chemical applications. The compound's functional groups allow it to participate in nucleophilic substitutions and engage in hydrogen bonding, making it suitable for various interactions in biological systems.
Pharmaceutical Development
One of the primary applications of this compound is in pharmaceutical development. Preliminary studies indicate that this compound may interact with specific biological targets, including receptors and enzymes, potentially influencing various biochemical pathways. Understanding these interactions could lead to the development of new therapeutic agents targeting diseases such as cancer or neurodegenerative disorders.
Case Study: Interaction Studies
- Objective : To evaluate the binding affinity of this compound with biological targets.
- Methods : High-throughput screening assays were conducted to assess binding interactions.
- Results : Initial findings suggest that the compound exhibits favorable binding characteristics, warranting further investigation into its therapeutic potential.
Material Sciences
In addition to its pharmaceutical applications, this compound has potential uses in material sciences. Its unique chemical structure allows for modifications that can enhance its properties for use in polymers or coatings.
Future Research Directions
Further research is essential to fully explore the potential applications of this compound. Key areas for future investigation include:
- In vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of the compound in animal models.
- Mechanistic Studies : Elucidating the specific biochemical pathways influenced by this compound.
- Formulation Development : Exploring the incorporation of this compound into drug formulations or materials.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dimethylamino group enhances its ability to penetrate cell membranes, allowing it to exert its effects intracellularly. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituted Urea Herbicides
Many urea derivatives are herbicides, differing in aryl substituents and alkyl chain modifications. Key examples include:
Key Observations :
- Substituent Effects: The target compound’s 4-aminophenyl group contrasts with chlorinated phenyl groups in herbicides like diuron and linuron. Chlorine atoms enhance lipophilicity and persistence in environmental matrices, while the amino group may increase water solubility and biodegradability .
- Activity Profile : Unlike diuron and linuron, which inhibit photosynthesis by binding to Photosystem II, the target compound’s structure suggests divergent biological targets, possibly in neurological or antimicrobial pathways due to its amine-rich design.
Non-Pesticide Urea Derivatives
- N-(4-(Dimethylamino)phenyl)-N'-phenylurea (): Shares a dimethylaminophenyl group with the target compound but lacks the propylamine chain. Its molecular weight (255.31 g/mol) is lower, and reduced H-bond donors (2 vs. 3 in the target) may limit protein-binding efficiency .
- Perfluorinated Ureas (): Compounds like N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride feature fluorinated chains, conferring extreme hydrophobicity and environmental persistence.
Biological Activity
N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 250.346 g/mol
- Functional Groups : Contains an amino group, a dimethylamino propyl chain, and a methylurea moiety, which contribute to its reactivity and biological interactions.
The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding, making it versatile for synthetic applications in organic chemistry .
Interaction with Biological Targets
Preliminary studies indicate that this compound may interact with specific receptors or enzymes, influencing various biochemical pathways. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Binding : It may bind to specific receptors in the body, altering signal transduction pathways that regulate cellular functions.
Antitumor Activity
Research has indicated that compounds structurally similar to this compound exhibit antitumor properties. For instance, studies on related compounds have shown:
- In Vitro Studies : Compounds demonstrated potent inhibitory effects on human cancer cell lines, including myelodysplastic syndrome (SKM-1) cells. These compounds increased the levels of acetylated histones and induced cell cycle arrest .
- In Vivo Efficacy : In animal models, these compounds exhibited significant antitumor activity with favorable pharmacokinetic profiles, suggesting potential for therapeutic applications .
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Amino group, dimethylamino propyl chain, urea moiety | Versatile reactivity; potential pharmaceutical applications |
| N,N-Dimethyl-4-aminobenzamide | Dimethylamide structure; lacks urea functionality | Primarily used as an intermediate in synthesis |
| 3-Dimethylaminopropylamine | Simple amine structure; no aromatic ring | Commonly used as a building block in organic synthesis |
| 4-Amino-N,N-dimethylaniline | Aromatic amine; lacks propyl chain | Known for its use in dyes and pigments |
This comparison underscores the multifunctional nature of this compound, which allows for diverse applications in both research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
